

# Spectroscopic Profile of 1,3-Dibromoacetone: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dibromoacetone

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This technical guide provides an in-depth overview of the spectroscopic data for **1,3-Dibromoacetone** (CAS No. 816-39-7), a reactive bifunctional molecule utilized in various chemical syntheses. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance characteristics, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **1,3-Dibromoacetone** are summarized in the tables below. Note that while mass spectrometry data is derived from experimental sources, nuclear magnetic resonance and infrared data are based on established predictive models and typical functional group frequencies due to the limited availability of published experimental spectra.

### Mass Spectrometry (MS)

The mass spectrum of **1,3-Dibromoacetone** is characterized by a molecular ion peak and distinct fragmentation patterns resulting from the presence of two bromine isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) and alpha-cleavage typical of ketones.

Table 1: Mass Spectrometry Data for **1,3-Dibromoacetone**

m/z	Relative Intensity	Proposed Fragment	Notes
214, 216, 218	Moderate	$[\text{C}_3\text{H}_4\text{Br}_2\text{O}]^+$	Molecular ion cluster, showing the characteristic isotopic pattern for two bromine atoms.
121, 123	High	$[\text{C}_2\text{H}_2\text{BrO}]^+$	Result of $\alpha$ -cleavage with loss of a $\text{CH}_2\text{Br}$ radical.
42	High	$[\text{C}_3\text{H}_2\text{O}]^+$	Further fragmentation.

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1.2.1 $^1\text{H}$ NMR Spectroscopy (Predicted)

Due to the molecule's symmetry, the four protons of **1,3-Dibromoacetone** are chemically equivalent, resulting in a single resonance in the  $^1\text{H}$  NMR spectrum.

Table 2: Predicted  $^1\text{H}$  NMR Data for **1,3-Dibromoacetone**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.0 - 4.2	Singlet	4H	$\text{CH}_2$

### 1.2.2 $^{13}\text{C}$ NMR Spectroscopy (Predicted)

The  $^{13}\text{C}$  NMR spectrum is predicted to show two distinct signals, corresponding to the carbonyl carbon and the two equivalent methylene carbons.

Table 3: Predicted  $^{13}\text{C}$  NMR Data for **1,3-Dibromoacetone**

Chemical Shift ( $\delta$ ) ppm	Assignment
~195 - 205	C=O
~35 - 45	CH <sub>2</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **1,3-Dibromoacetone** is expected to display characteristic absorption bands for the carbonyl (C=O) group and the carbon-bromine (C-Br) bonds.

Table 4: Characteristic IR Absorption Bands for **1,3-Dibromoacetone**

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
~1715	C=O Stretch	Ketone
690 - 515	C-Br Stretch	Alkyl Halide

Note: The C=O stretching frequency for saturated aliphatic ketones typically appears around 1715 cm<sup>-1</sup>.<sup>[2][3]</sup> The C-Br stretching vibration is found in the fingerprint region between 690-515 cm<sup>-1</sup>.<sup>[4][5]</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **1,3-Dibromoacetone** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to optimize homogeneity and obtain high-resolution spectra.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Liquid/Low Melting Solid: Place a small amount of **1,3-Dibromoacetone** between two salt plates (e.g., NaCl or KBr) to create a thin film.
  - Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
- Instrument Setup:
  - Ensure the spectrometer's sample compartment is clean and dry.
  - Perform a background scan to account for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ .
- Data Acquisition:

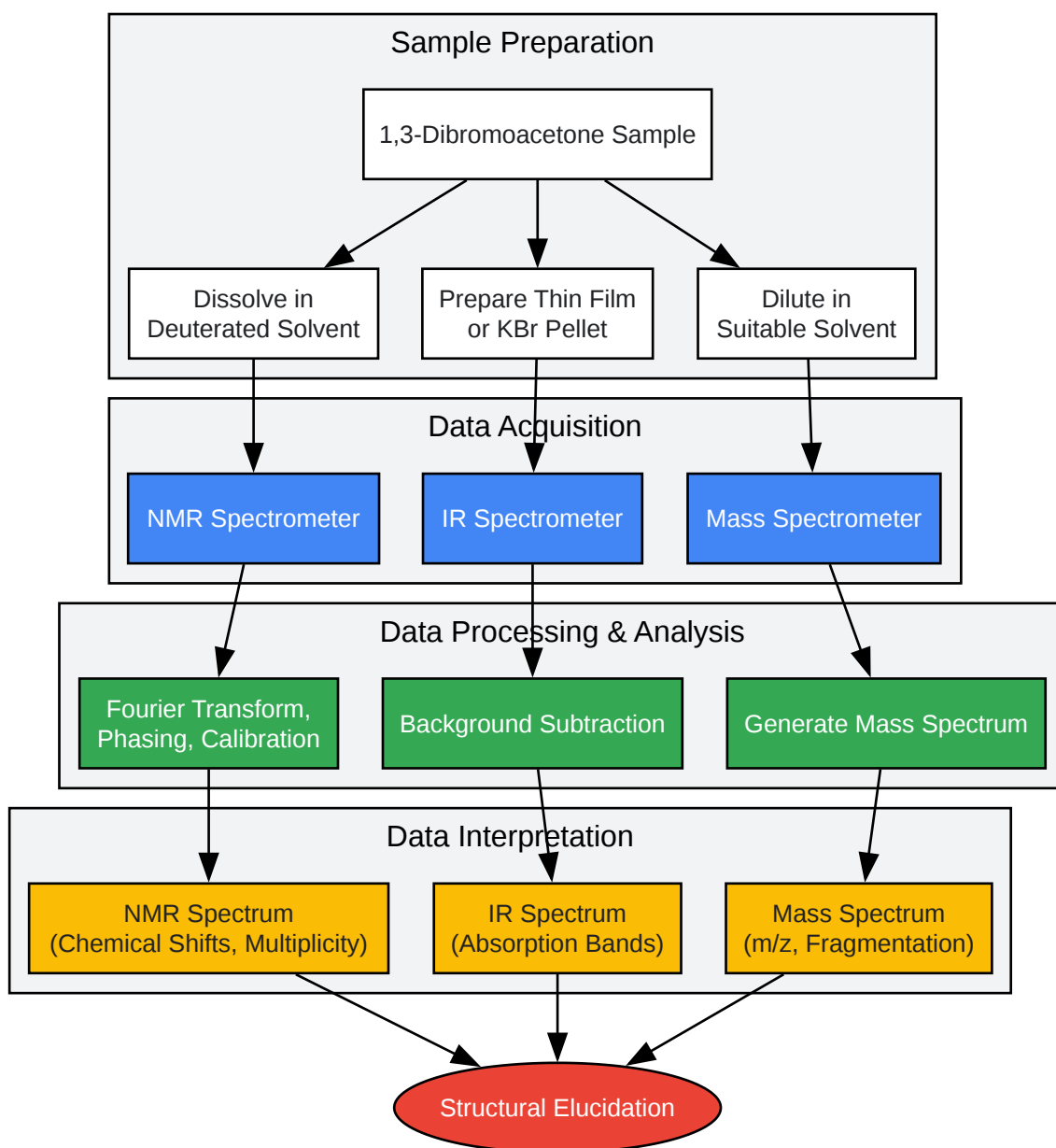
- Place the prepared sample in the spectrometer's beam path.
- Acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ . Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **1,3-Dibromoacetone**, direct injection or infusion via a suitable solvent can be used.
- Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam. [\[6\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer.
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,3-Dibromoacetone**.



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Caption: Workflow for Spectroscopic Analysis of **1,3-Dibromoacetone**.

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## References

- 1. 1,3-Dibromo-2-propanone | C<sub>3</sub>H<sub>4</sub>Br<sub>2</sub>O | CID 69952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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